molecular formula C12H4Cl5NO2 B14305061 6-Nitro-2',3',4,4',5'-pentachlorobiphenyl CAS No. 116453-31-7

6-Nitro-2',3',4,4',5'-pentachlorobiphenyl

Cat. No.: B14305061
CAS No.: 116453-31-7
M. Wt: 371.4 g/mol
InChI Key: VFWWVRDDFPIWRQ-UHFFFAOYSA-N
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Description

6-Nitro-2’,3’,4,4’,5’-pentachlorobiphenyl is a polychlorinated biphenyl (PCB) compound with the chemical formula C12H4Cl5NO2. It is a member of the PCB family, which consists of 209 different congeners. These compounds are known for their environmental persistence, bioaccumulation, and potential toxic effects on living organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-2’,3’,4,4’,5’-pentachlorobiphenyl typically involves the nitration of 2’,3’,4,4’,5’-pentachlorobiphenyl. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the biphenyl ring.

Industrial Production Methods

Industrial production of polychlorinated biphenyls, including 6-Nitro-2’,3’,4,4’,5’-pentachlorobiphenyl, has largely been phased out due to their environmental and health hazards. laboratory-scale synthesis for research purposes follows similar methods as described above, with stringent safety and environmental controls in place .

Chemical Reactions Analysis

Types of Reactions

6-Nitro-2’,3’,4,4’,5’-pentachlorobiphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Cytochrome P450 enzymes, molecular oxygen.

    Reduction: Hydrogen gas, palladium or platinum catalysts.

    Substitution: Nucleophiles such as hydroxide ions, under basic conditions.

Major Products Formed

Scientific Research Applications

6-Nitro-2’,3’,4,4’,5’-pentachlorobiphenyl has been extensively studied for its toxicological effects and environmental impact. Some key research applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Nitro-2’,3’,4,4’,5’-pentachlorobiphenyl is unique due to the presence of the nitro group, which can undergo specific chemical reactions not observed in other PCBs. This functional group also contributes to its distinct toxicological profile and environmental behavior .

Properties

CAS No.

116453-31-7

Molecular Formula

C12H4Cl5NO2

Molecular Weight

371.4 g/mol

IUPAC Name

1,2,3,4-tetrachloro-5-(4-chloro-2-nitrophenyl)benzene

InChI

InChI=1S/C12H4Cl5NO2/c13-5-1-2-6(9(3-5)18(19)20)7-4-8(14)11(16)12(17)10(7)15/h1-4H

InChI Key

VFWWVRDDFPIWRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C2=CC(=C(C(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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